molecular formula C19H22N6O4 B2770138 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-63-8

8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2770138
CAS No.: 923203-63-8
M. Wt: 398.423
InChI Key: SAFKGBUOMVQLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopyridine and has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H21N5O3\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_3

This structure includes a dimethoxyphenyl moiety and an imidazopyridine core, which are critical for its biological activity.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of related compounds in the imidazopyridine class. For instance, derivatives such as AZ-853 and AZ-861 have shown significant activity through the activation of serotonin 5-HT1A receptors. These compounds demonstrated improved safety profiles and tolerability compared to traditional antidepressants .

Key Findings:

  • Mechanism of Action: Activation of the 5-HT1A receptor pathway.
  • Animal Studies: Both AZ-853 and AZ-861 exhibited antidepressant-like effects in forced swim tests.
  • Side Effects: Notably low anticholinergic properties but mild sedation was observed.

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various strains of bacteria. In vitro tests demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .

Compound Target MIC (µM)
This compoundS. aureus< 10
This compoundMRSA< 15

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors: The compound shows affinity for serotonin receptors which are crucial in mood regulation.
  • Sphingomyelinase Inhibition: Similar compounds have been noted to inhibit neutral sphingomyelinase (nSMase), impacting ceramide metabolism which is linked to neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of this compound in various models:

  • Study on Antidepressant Effects: A study involving AZ-853 indicated that it might influence neurotransmitter levels positively while minimizing adverse effects typically associated with conventional antidepressants .
  • Antimicrobial Efficacy Evaluation: Another study confirmed the compound's effectiveness against resistant bacterial strains, suggesting its potential role in treating infections that are difficult to manage with existing antibiotics .

Properties

IUPAC Name

6-[2-(2,5-dimethoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-11-10-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(11)8-7-20-13-9-12(28-3)5-6-14(13)29-4/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGBUOMVQLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.